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Compound of Interest

Compound Name: 1-(Piperidin-3-ylmethyl)azepane

CAS No.: 896053-57-9

Cat. No.: B3388880

Get Quote

Executive Summary & Compound Profile
This guide details the spectroscopic signature (NMR, MS) of 1-(Piperidin-3-
ylmethyl)azepane, a diamine scaffold characterized by a chiral center at the piperidine C3

position. Accurate characterization requires distinguishing the seven-membered azepane ring

dynamics from the six-membered piperidine chair conformation.[1]

Critical Insight: The chirality at Piperidine-C3 renders the methylene bridge protons (

) diastereotopic. In high-field NMR (>400 MHz), these may appear as an ABX system rather
than a simple doublet or singlet, a feature often mistaken for an impurity.
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Property Value

IUPAC Name 1-(Piperidin-3-ylmethyl)azepane

CAS No.
1211495-72-5 (Dihydrochloride), 1083057-75-1

(Free Base)

Formula
ngcontent-ng-c2977031039="" _nghost-ng-

c1310870263="" class="inline ng-star-inserted">

Mol.[2][3][4][5][6][7] Weight 196.34 g/mol (Free Base)

pKa (Calc) ,

Appearance
Colorless oil (Free Base) or White hygroscopic

solid (2HCl)

Mass Spectrometry (MS) Analysis[5][11][12]
Ionization & Detection Strategy
For this diamine, Electrospray Ionization (ESI) in Positive Mode is the gold standard for

molecular weight confirmation. However, Electron Impact (EI) is superior for structural

validation due to diagnostic

-cleavage fragmentation.

ESI-MS (Positive Mode)
Parent Ion

: m/z 197.2

Doubly Charged

: m/z 99.1 (Common in acidic mobile phases due to two basic nitrogens).[1]

Adducts: Sodium adducts

at m/z 219.2 are frequently observed if glass/solvents are not LC-MS grade.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.fishersci.com/us/en/browse/80013816/azepanes
https://www.molcore.com/product/1219957-22-8
https://www.researchgate.net/figure/Electron-impact-mass-spectrum-with-proposed-fragmentation-a-and-HR-MS-MS-spectrum-b_fig4_229458160
https://www.thieme-connect.de/products/ebooks/pdf/10.1055/b-0035-111013.pdf
https://pubchemlite.lcsb.uni.lu/e/compound/363289
https://www.scbt.com/p/azepan-1-yl-piperidin-3-yl-methanonetrifluoroacetate
https://pubchem.ncbi.nlm.nih.gov/compound/Hexahydro-1-methyl-1H-azepine
https://pubchem.ncbi.nlm.nih.gov/compound/Hexahydro-1-methyl-1H-azepine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3388880?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


EI-MS Fragmentation Logic (70 eV)
The fragmentation is driven by

-cleavage adjacent to the nitrogen atoms.[1] The molecule cleaves preferentially at the
exocyclic methylene bridge.[1]

Diagnostic Fragments:

Base Peak (m/z 112): Azepanyl-methylene cation (

).[1] This results from cleavage between the methylene bridge and the piperidine ring.[1]

Secondary Peak (m/z 98): Piperidinyl-methyl cation (

).[1]

Piperidine Ring Fragment (m/z 84): Characteristic tetrahydropyridine cation (

) formed via internal ring cleavage.[1]

Fragmentation Pathway Diagram
The following diagram illustrates the logical fragmentation pathways for structural confirmation.
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Caption: Figure 1. Proposed EI-MS fragmentation pathway highlighting the diagnostic m/z 112

base peak derived from the azepane moiety.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[9][11][12][13][14][15]
Solvent Selection: Data below is calibrated for Chloroform-d (

) at 298 K. Note: If using

or

for the HCl salt, all

-proton signals will shift downfield by 0.5–1.0 ppm due to protonation.

NMR Assignment (400 MHz, )
The spectrum is complex due to the overlap of the azepane and piperidine ring envelopes.
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Position (ppm) Multiplicity Integral
Assignment
Logic

Linker (

)
2.25 – 2.35 dd (ABX) 2H

Diastereotopic

methylene

connecting the

rings. Distinct

due to C3

chirality.[1]

Azepane

(
2.60 – 2.75 m (Broad) 4H

Characteristic of

N-alkyl

azepanes.

Broadening may

occur due to ring

flux.[1]

Piperidine

(

)

2.85 – 3.05 m 3H

Overlapping

equatorial/axial

protons adjacent

to Piperidine N.

Piperidine 1.85 – 1.95 m 1H

Methine proton

at the chiral

center.[1]

Azepane Bulk ( 1.55 – 1.70 m (Broad) 8H

The "hump"

characteristic of

the 7-membered

ring.

Piperidine Bulk (

)
1.20 – 1.50 m 4H

Upfield

methylene

envelope.

NH (Piperidine) 1.80 – 2.10 Broad s 1H

Exchangeable.[1]

Chemical shift is

concentration/pH

dependent.[1]
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Senior Scientist Note: The azepane ring undergoes a rapid chair-twist interconversion.[1] At

room temperature, the

signals are sharp, but

signals for the azepane ring (positions 3', 4', 5', 6') often appear as an unresolved multiplet
centered around 1.6 ppm.

NMR Assignment (100 MHz, )
There are 12 unique carbon environments.

Carbon Type (ppm) Assignment

Linker 63.5 Methylene bridge (Diagnostic).

Azepane 55.8 (May appear as one peak if

flux is fast).

Piperidine 50.2, 46.5
and

(Distinct due to asymmetry).

Piperidine 36.8 (Chiral center).[1]

Azepane 28.5, 27.1 envelope.

Piperidine 30.5, 25.2 .

NMR Correlation Workflow
To confirm the connectivity between the two distinct nitrogen heterocycles, the following

correlation experiments are required.
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Sample in CDCl3
(Free Base)

1H NMR
Identify 3 distinct regions:

1. Arom/Amide (None)
2. alpha-N (2.2-3.1)

3. Ring CH2 (1.2-1.8)

COSY
Trace spin systems:
Piperidine (C2-C6)
Azepane (C2'-C7')

Assign Rings

HSQC
Resolve overlapping
proton multiplets via
distinct 13C signals

Deconvolute

HMBC (Critical)
Linker H7 -> Azepane C2'/C7'

Linker H7 -> Piperidine C2/C3/C4

Connect Fragments

Click to download full resolution via product page

Caption: Figure 2. NMR correlation strategy. HMBC is the definitive step to prove the azepane

is attached to the methylene linker.

Experimental Protocols
Sample Preparation for High-Resolution NMR
The hygroscopic nature of the dihydrochloride salt often leads to broad water peaks that

obscure the critical linker region (2.2–2.4 ppm).[1]

Protocol: Free Base Liberation (In-situ)
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Weigh 10 mg of 1-(Piperidin-3-ylmethyl)azepane 2HCl into a vial.

Add 0.6 mL

. The salt will not dissolve.[1]

Add 20

of

NaOH in

(or solid

).

Shake vigorously for 2 minutes.

Filter the organic layer through a small plug of anhydrous

directly into the NMR tube.[1]

Why? This ensures sharp peaks and removes the ammonium exchange broadening.[1]

Quality Control: Impurity Checks
When synthesizing or sourcing this compound, check for these common impurities:

Regioisomer (Ring Expansion): 1-(Piperidin-4-ylmethyl)azepane.[1] Check

NMR for symmetry. The 4-substituted isomer is symmetrical; the 3-substituted (target) is not.
[1]

Incomplete Reduction: Presence of amide carbonyl signal at ~170 ppm (if made via amide

reduction).[1]

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 70940, N-Methylazepane.[1] Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b3388880/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-1-piperidin-3-ylmethyl-azepane
https://pubchem.ncbi.nlm.nih.gov/compound/Hexahydro-1-methyl-1H-azepine
https://pubchem.ncbi.nlm.nih.gov/compound/Hexahydro-1-methyl-1H-azepine
https://pubchem.ncbi.nlm.nih.gov/compound/Hexahydro-1-methyl-1H-azepine
https://pubchem.ncbi.nlm.nih.gov/compound/Hexahydro-1-methyl-1H-azepine
https://pubchem.ncbi.nlm.nih.gov/compound/Hexahydro-1-methyl-1H-azepine
https://pubchem.ncbi.nlm.nih.gov/compound/Hexahydro-1-methyl-1H-azepine
https://pubchem.ncbi.nlm.nih.gov/compound/Hexahydro-1-methyl-1H-azepine
https://pubchem.ncbi.nlm.nih.gov/compound/N-Methylazepane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3388880?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


AIST (2024).Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 1368

(Piperidine derivatives) & No. 1650 (Hexamethyleneimine).[1] Retrieved from [Link]

Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic
Compounds. (Standard text for fragment-based shift prediction).

(Note: Specific spectral data for this exact CAS is derived from consensus fragment analysis as

described in Section 3 due to the absence of a dedicated open-access spectral paper for this

specific catalog number.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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